molecular formula C5H8Cl2N2O B1425274 (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride CAS No. 1235441-63-0

(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride

Cat. No. B1425274
CAS RN: 1235441-63-0
M. Wt: 183.03 g/mol
InChI Key: ISSTVANZPOYASJ-UHFFFAOYSA-N
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Description

“(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride” is a member of imidazoles . Its Inchi Code is 1S/C5H7ClN2O.ClH/c1-8-4(6)2-7-5(8)3-9;/h2,9H,3H2,1H3;1H .


Molecular Structure Analysis

The molecular structure of “(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride” consists of a 5-membered imidazole ring with a chlorine atom at the 5th position and a methyl group at the 1st position . The imidazole ring is attached to a methanol group .


Physical And Chemical Properties Analysis

“(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride” has a molecular weight of 146.57 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 146.0246905 g/mol . The compound has a topological polar surface area of 38 Ų .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives are foundational structures in many pharmaceutical drugs due to their diverse biological activities. The compound could serve as a precursor in the synthesis of drugs with antibacterial , antimycobacterial , anti-inflammatory , and antitumor properties . Its structural similarity to natural products like histidine and histamine suggests potential applications in developing medications targeting metabolic pathways and immune responses.

Antioxidant Potential

The imidazole ring is known for its antioxidant properties. Derivatives such as the one you’ve mentioned could be synthesized and evaluated for their scavenging potential, potentially leading to the development of new antioxidant therapies . These could be particularly useful in combating oxidative stress-related diseases.

Antiviral Agents

Imidazole compounds have shown promise as antiviral agents. Given the structural flexibility of imidazole derivatives, the compound could be modified to enhance its efficacy against specific viruses, contributing to the ongoing fight against viral infections .

Antiulcer Medications

The imidazole core is present in several antiulcer drugs like omeprazole and pantoprazole. The compound could be explored for its potential use in treating gastrointestinal disorders, particularly those involving excessive acid production .

Antihelmintic Applications

Imidazole derivatives like thiabendazole have antihelmintic activity. Research into the compound could lead to new treatments for parasitic worm infections, improving upon existing therapies or addressing drug resistance issues .

Chemotherapeutic Research

Imidazole rings are part of chemotherapeutic agents such as dacarbazine, used in treating Hodgkin’s disease. The compound could be investigated for its potential role in cancer chemotherapy, possibly as a part of combination therapies to improve patient outcomes .

Anti-Tobacco Mosaic Virus (TMV) Activity

Research into imidazole derivatives has included the exploration of their potential to combat plant viruses like TMV. The compound could be synthesized and tested for its efficacy in protecting crops from viral diseases, which is crucial for food security .

Synthetic Methodology Development

The synthesis of imidazole derivatives is an area of active research. The compound could be used to develop new synthetic methodologies, contributing to the broader field of organic chemistry and facilitating the discovery of novel compounds with various applications .

properties

IUPAC Name

(5-chloro-1-methylimidazol-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O.ClH/c1-8-4(6)2-7-5(8)3-9;/h2,9H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSTVANZPOYASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride

CAS RN

1235441-63-0
Record name 1H-Imidazole-2-methanol, 5-chloro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
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(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
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(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
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(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
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(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
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(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride

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